molecular formula C3Cl3F5 B072446 1,2,2-Trichloropentafluoropropane CAS No. 1599-41-3

1,2,2-Trichloropentafluoropropane

Cat. No.: B072446
CAS No.: 1599-41-3
M. Wt: 237.38 g/mol
InChI Key: SFCFZNZZFJRHSD-UHFFFAOYSA-N
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Description

1,2,2-Trichloropentafluoropropane, also known as FC-215a , is an organofluorine compound with the molecular formula C3Cl3F5 and a molecular weight of 237.38 g·mol⁻¹ . It is characterized by its high density, reported to be 1.653 g/cm³ or 1.701 g/cm³ (calculated) , and a boiling point of 72-73 °C . This compound is registered under CAS Number 1599-41-3 and its structure can be represented by the SMILES notation ClC(C(F)(F)F)(C(F)(F)Cl)Cl . As a chlorinated and fluorinated propane derivative, it is part of a family of chemicals that have been investigated for various industrial applications, though specific modern research applications and mechanisms of action for this particular isomer are not well-documented in the public domain. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety regulations before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCFZNZZFJRHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166766
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
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Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1599-41-3
Record name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane
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Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
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Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
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Record name 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE
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Sophisticated Spectroscopic Characterization and Advanced Analytical Techniques for 1,2,2 Trichloropentafluoropropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic molecules. The presence of multiple NMR-active nuclei in 1,2,2-trichloropentafluoropropane (¹³C and ¹⁹F) allows for a comprehensive structural assignment.

Application of ¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

Given the molecular structure of this compound (CF₃-CCl₂-CF₂Cl), no hydrogen atoms are present, rendering ¹H NMR inapplicable. The structural analysis, therefore, depends entirely on ¹³C and ¹⁹F NMR spectroscopy.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is a highly sensitive NMR probe. nsf.gov The wide range of chemical shifts in ¹⁹F NMR allows for clear distinction between fluorine atoms in different chemical environments. huji.ac.il For this compound, two distinct signals are expected, corresponding to the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂Cl) group. The coupling between these non-equivalent fluorine groups would provide further structural confirmation.

¹³C NMR: The ¹³C NMR spectrum would show three distinct signals, one for each carbon atom in the propane (B168953) backbone (C-1, C-2, and C-3). The chemical shifts and, more importantly, the coupling patterns with the attached fluorine atoms (¹JCF, ²JCF) are diagnostic. The carbon of the -CF₃ group would appear as a quartet, the -CCl₂- carbon as a triplet (due to coupling with the C-1 fluorines), and the -CF₂Cl carbon as a triplet.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusGroupPredicted Chemical Shift Range (ppm)Predicted Splitting PatternCoupling Constant
¹⁹F-CF₃Characteristic range for CF₃ groupsTriplet⁴JFF
¹⁹F-CF₂ClCharacteristic range for CF₂Cl groupsQuartet⁴JFF
¹³CC-1 (-CF₃)Highly deshieldedQuartet¹JCF
¹³CC-2 (-CCl₂-)DeshieldedTriplet²JCF
¹³CC-3 (-CF₂Cl)Highly deshieldedTriplet¹JCF

Note: Actual chemical shift and coupling constant values require experimental measurement.

Multi-Dimensional NMR Techniques for Complex Spectral Interpretation and Isomer Differentiation

For complex fluorinated molecules, one-dimensional NMR spectra can become crowded or ambiguous. Multi-dimensional NMR techniques are employed to resolve these complexities and provide unambiguous structural assignments. nih.gov

Heteronuclear Correlation (HETCOR) Spectroscopy: A 2D ¹⁹F-¹³C HETCOR experiment is particularly powerful. It correlates the signals of fluorine nuclei with the carbon nuclei to which they are directly bonded or coupled over two or three bonds. This would definitively link the ¹⁹F signal of the -CF₃ group to the C-1 carbon signal and the ¹⁹F signal of the -CF₂Cl group to the C-3 carbon, confirming the compound's constitution.

Isomer Differentiation: These techniques are crucial for differentiating between isomers, such as this compound and 1,2,3-trichloro-1,1,2,3,3-pentafluoropropane. nist.gov The distinct connectivity in the 1,2,3-isomer would result in a completely different set of correlations in a 2D HETCOR spectrum, allowing for straightforward differentiation. Advanced pulse sequences can map out the entire spin system, providing a complete and unambiguous picture of the molecular framework. ed.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. They are complementary methods used to identify functional groups and analyze bonding characteristics. youtube.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibration and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov The spectrum is expected to be dominated by strong absorption bands corresponding to the vibrations of C-F and C-Cl bonds.

C-F Stretching: Fluorocarbon compounds exhibit very strong absorption bands in the 1400-1000 cm⁻¹ region. researchgate.net The -CF₃ and -CF₂- groups in the molecule would produce intense signals in this area.

C-Cl Stretching: Carbon-chlorine bond stretches typically appear in the 800-600 cm⁻¹ region. The presence of multiple chlorine atoms would likely result in strong, complex absorptions in this part of the spectrum.

Table 2: Expected FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-F Stretch-CF₃, -CF₂Cl1400 - 1000Very Strong
C-Cl Stretch-CCl₂-, -CF₂Cl800 - 600Strong
C-C StretchPropane backbone~1200 - 800Medium to Weak

Data based on typical vibrational frequencies for halogenated alkanes. researchgate.netresearchgate.net

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy is based on the inelastic scattering of monochromatic light. youtube.com It provides complementary information to FTIR because the selection rules differ. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while they may be weak in FTIR. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretches of the C-C backbone and the symmetric vibrations of the C-Cl bonds, which might not be as prominent in the IR spectrum. nih.gov This dual analysis provides a more complete picture of the molecule's vibrational framework.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is available from the NIST database. nist.gov The molecular weight of the compound is 237.383 g/mol . nist.gov A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern arising from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). With three chlorine atoms, the molecule will exhibit a characteristic cluster of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments, with relative intensities following a predictable pattern. docbrown.info

Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-halogen or carbon-carbon bonds. For this compound, expected fragmentation could include the loss of a chlorine atom ([M-Cl]⁺) or the loss of a trifluoromethyl radical ([M-CF₃]⁺), leading to the formation of stable carbocation fragments. docbrown.info

Advanced MS techniques, such as ion mobility-mass spectrometry, can provide further structural information. Predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated for different adducts of the molecule. This data can be used to help identify the compound and separate it from isomers in complex mixtures. uni.lu

Table 3: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺236.90585130.4
[M+Na]⁺258.88779141.1
[M-H]⁻234.89129123.9
[M+NH₄]⁺253.93239149.2
[M+K]⁺274.86173135.8

Data sourced from PubChemLite, calculated using CCSbase. uni.lu


High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS can distinguish its molecular formula from other potential combinations of atoms that may have the same nominal mass.

The theoretical exact mass of the most abundant isotopic variant of this compound ([¹²C]₃[³⁵Cl]₃[¹⁹F]₅) is calculated to be 235.89857 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the low parts-per-million (ppm) range, thereby confirming the elemental formula. nih.govnih.gov Furthermore, the presence of multiple chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This pattern serves as a definitive signature for chlorine-containing compounds.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₃Cl₃F₅) This table presents the predicted isotopic distribution pattern for the molecular ion cluster, which is a key identifying feature in mass spectrometry.

Isotopologue Exact Mass (Da) Relative Abundance (%)
C₃³⁵Cl₃F₅235.89857100.00
C₃³⁵Cl₂³⁷ClF₅237.8956297.74
C₃³⁵Cl³⁷Cl₂F₅239.8926731.75
C₃³⁷Cl₃F₅241.889723.45
Data is calculated based on natural isotopic abundances.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS studies on this compound are not widely available in published literature, the fragmentation pathway can be predicted based on the principles of mass spectrometry and the known behavior of similar chlorofluorocarbons. pherobase.com

In a typical MS/MS experiment, the molecular ion of this compound (m/z 236, using nominal mass for simplicity) would be isolated. Upon collision-induced dissociation (CID), the most probable fragmentation events involve the cleavage of carbon-carbon and carbon-halogen bonds. A common fragmentation pathway for halogenated alkanes is the loss of a chlorine radical (Cl•), which is a highly stable radical. Another likely fragmentation is the loss of a trifluoromethyl radical (•CF₃).

Table 2: Plausible MS/MS Fragmentation Pathways for this compound This table outlines the likely fragmentation patterns that would be observed in a tandem mass spectrometry experiment, aiding in structural confirmation.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Plausible Fragment Structure
236201Cl[C₃Cl₂F₅]⁺
236167CF₃[C₂Cl₃F₂]⁺
201166Cl[C₃ClF₅]⁺
201132CF₃[C₂Cl₂F₂]⁺
Fragmentation data is predicted based on established chemical principles.

Advanced Chromatographic Separations and Hyphenated Systems

Chromatographic techniques, particularly when coupled with spectroscopic detectors, are essential for separating this compound from complex mixtures and for its definitive identification.

Optimized Gas Chromatography (GC) for Isomer Resolution and Purity Assessment

Gas chromatography (GC) is the premier technique for separating volatile compounds like this compound. libretexts.org A critical application of GC is the resolution of structural isomers, such as 1,2,3-trichloropentafluoropropane (B1607235) or 1,1,2-trichloropentafluoropropane, which have the same mass but different physical properties. The separation is typically achieved based on differences in boiling points and interactions with the GC column's stationary phase.

The choice of the stationary phase is crucial for isomer resolution. A non-polar stationary phase, such as a dimethylpolysiloxane, would primarily separate isomers based on their boiling points. capes.gov.br For enhanced selectivity, a more polar stationary phase, like one containing cyanopropyl groups, can be employed to exploit differences in the dipole moments of the isomers. capes.gov.brnih.gov Temperature programming, where the column temperature is gradually increased during the analysis, is essential for obtaining sharp peaks and good resolution of compounds with a range of volatilities. researchgate.net While the general principles are well-established, specific, optimized GC methods for the routine analysis and isomer resolution of this compound are not extensively documented in public scientific literature.

Integration of GC-MS and GC-FTIR for Comprehensive Analytical Profiling

The hyphenation of GC with mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (GC-FTIR) provides a powerful tool for comprehensive analytical profiling.

GC-MS: As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. The mass spectrum of this compound, available from the NIST Mass Spectrometry Data Center, shows characteristic fragments that serve as a fingerprint for its identification. nist.gov

Table 3: Key Mass Fragments for this compound from Electron Ionization Mass Spectrometry This table summarizes the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum, which are used for library matching and identification.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Ion
20125[C₃Cl₂F₅]⁺
16710[C₂Cl₃F₂]⁺
131100[C₂ClF₄]⁺
11745[C₂Cl₂F₃]⁺
6930[CF₃]⁺
Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

GC-FTIR: This technique provides information about the functional groups present in a molecule. As this compound elutes from the GC column, it passes through a light pipe where its infrared spectrum is recorded. The IR spectrum of this compound exhibits strong absorption bands corresponding to C-F and C-Cl bond stretching vibrations.

Table 4: Principal Infrared Absorption Bands for this compound This table lists the main absorption frequencies in the infrared spectrum, which correspond to specific molecular vibrations and functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
~1200-1000C-F Stretch
~850-550C-Cl Stretch
Data is based on the IR spectrum available in the NIST Chemistry WebBook. nist.gov

The combination of retention time data from GC, fragmentation patterns from MS, and functional group information from FTIR provides an exceptionally high degree of confidence in the identification of this compound.

Application of Retention Indices for Compound Identification in Complex Mixtures

The Kovats retention index (or simply retention index) is a standardized method for reporting retention times in gas chromatography, which helps in comparing results between different instruments and laboratories. wikipedia.orgresearchgate.net It relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. pherobase.com

The retention index is a valuable tool for identifying compounds in complex mixtures, as it is more reproducible than the retention time alone. researchgate.net For an unknown peak in a chromatogram, its calculated retention index can be compared against a database of known values for a given stationary phase. While extensive databases of retention indices exist for many organic compounds, a specific, experimentally determined Kovats retention index for this compound on various standard GC columns is not readily found in major public databases. However, its value could be determined experimentally by running a sample containing the compound along with a series of n-alkanes.

Table 5: Illustrative Example of Retention Index Data Presentation This table demonstrates how the retention index for this compound would be presented if it were experimentally determined on a standard non-polar column.

Compound Name Stationary Phase Retention Index (I)
This compoundDB-5 (5% Phenyl-methylpolysiloxane)Hypothetical Value
n-HeptaneDB-5 (5% Phenyl-methylpolysiloxane)700
n-OctaneDB-5 (5% Phenyl-methylpolysiloxane)800
This table is for illustrative purposes only, as experimentally determined retention index values for this compound are not widely documented.

Computational Chemistry and Theoretical Modeling of 1,2,2 Trichloropentafluoropropane

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are employed to solve the Schrödinger equation, providing fundamental insights into the electronic structure, geometry, and energetic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules and exploring their energetic landscapes. The process involves finding a stationary point on the potential energy surface, which corresponds to the molecule's most stable three-dimensional structure. gaussian.com Algorithms such as the Berny optimization in redundant internal coordinates are commonly used for this purpose. gaussian.com

For a molecule like 1,2,2-trichloropentafluoropropane, DFT calculations can identify the lowest-energy conformer by systematically rotating the single C-C bonds and calculating the energy of each resulting structure. This mapping of the energetic landscape reveals the relative stabilities of different conformers and the energy barriers for converting between them. Studies on similar halogenated propanes have successfully used DFT to compare the thermodynamic favorability of different reaction pathways, such as reductive dechlorination. nih.govrsc.org A variety of functionals, such as B3LYP or PBE0, can be employed, with the choice depending on the specific properties being investigated. rsc.org

Table 1: Representative Output from DFT Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and serve as an example.

ParameterDescriptionExample Value
Final Electronic EnergyThe total electronic energy of the optimized structure.-1845.23 Hartree
C1-C2 Bond LengthThe distance between the first and second carbon atoms.1.54 Å
C2-C3 Bond LengthThe distance between the second and third carbon atoms.1.55 Å
C1-Cl Bond LengthThe distance between the first carbon and a chlorine atom.1.78 Å
C1-C2-C3 Bond AngleThe angle formed by the three carbon atoms.112.5°
Cl-C1-C2-F Dihedral AngleThe torsional angle between specified atoms.-65.4°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions for various properties. These methods are crucial for obtaining benchmark data and for cases where high accuracy is paramount.

For this compound, ab initio calculations can be used to predict key thermochemical data, such as its enthalpy of formation, standard entropy, and heat capacity. Furthermore, these methods can accurately simulate spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum, which can be compared with experimental data, such as that available in the NIST Chemistry WebBook, for validation. nist.gov

Table 2: Properties Predictable via High-Accuracy Ab Initio Calculations This table lists properties that can be accurately determined through ab initio methods.

Property TypeSpecific ParameterApplication
ThermochemicalEnthalpy of Formation (ΔHf°)Determining reaction energies.
ThermochemicalGibbs Free Energy of Formation (ΔGf°)Assessing thermodynamic stability and spontaneity.
ThermochemicalHeat Capacity (Cp)Understanding heat absorption characteristics.
SpectroscopicVibrational FrequenciesPrediction of IR and Raman spectra.
SpectroscopicNMR Chemical ShiftsAiding in structural elucidation.
ElectronicIonization PotentialPredicting reactivity and charge transfer properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach allows for the exploration of conformational dynamics and intermolecular interactions in a simulated environment that can mimic bulk liquid or gas phases. nih.govscispace.com

An MD simulation of this compound would provide a detailed picture of its behavior in a condensed phase. It can reveal how the molecule rotates and flexes, providing access to its various conformations and the timescales of these changes. Furthermore, by simulating many molecules together, MD can be used to study intermolecular forces, liquid structure, and bulk properties like density and diffusion coefficients. Studies on similar fluorinated molecules have used MD to investigate phenomena such as solvent clustering and preferential solvation at interfaces. nih.govscispace.comresearchgate.net

Theoretical Studies on Reaction Mechanisms and Kinetic Parameters

Understanding how a molecule reacts is fundamental to chemistry. Theoretical studies can map out entire reaction pathways and predict the rates at which they occur, offering insights that complement experimental kinetics.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, a reaction coordinate is defined as a one-dimensional path across this surface that connects the reactants to the products. libretexts.org By computationally mapping the PES, chemists can identify the key features of a reaction: the energy minima corresponding to stable reactants, products, and intermediates, and the saddle points that represent the transition states. libretexts.org For a molecule like this compound, this could involve mapping the pathway for its atmospheric degradation or its reaction with other chemical species.

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. wikipedia.orglibretexts.org According to TST, the rate is determined by the concentration of the "activated complex" (the transition state) and the frequency at which it converts to products. wikipedia.orglibretexts.org The central equation, the Eyring equation, connects the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org

Computational chemistry is essential for applying TST. Quantum chemical methods are used to locate the precise geometry of the transition state (a first-order saddle point on the PES) and calculate its energy. gaussian.com This, combined with the calculated energies of the reactants, allows for the determination of the activation energy and other thermodynamic parameters of activation (ΔH‡ and ΔS‡). For complex reactions involving flexible molecules, advanced methods like multiconformer TST may be necessary to account for the contributions of different reactant and transition state conformers. researchgate.net

Table 3: Components for Computational Rate Constant Determination via TST This table outlines the necessary inputs and typical outputs for a TST calculation.

ComponentDescriptionHow it is Obtained
EReactantsThe sum of the energies of the reactant molecules.Geometry optimization of reactants.
ETSThe energy of the transition state structure.Transition state search calculation.
Vibrational FrequenciesFrequencies for reactants and the transition state.Frequency calculation at optimized geometries.
Activation Energy (Ea)The energy barrier for the reaction.Calculated from ETS - EReactants.
Rate Constant (k)The predicted rate of the reaction at a given temperature.Calculated using the Eyring equation.

Predictive Modeling of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights that complement and aid in the interpretation of experimental results. For a complex molecule like this compound, theoretical modeling can be instrumental in assigning nuclear magnetic resonance (NMR) signals and vibrational modes, which can be challenging to resolve experimentally due to the molecule's structural complexity and the presence of multiple conformers. By simulating spectroscopic parameters, researchers can gain a deeper understanding of the molecule's electronic structure and dynamic behavior.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR chemical shifts and coupling constants through computational methods has become a cornerstone in the structural elucidation of organofluorine compounds. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach to calculate magnetic shielding tensors. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set.

For fluorinated compounds, specific basis sets that include diffuse and polarization functions, such as the 6-31++G(d,p) basis set, have been shown to provide reliable 19F NMR chemical shift predictions. nih.gov The B3LYP hybrid functional is also a common choice for such calculations. nih.gov The process typically involves the optimization of the molecular geometry, followed by the calculation of NMR shielding constants for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them to a standard, such as CFCl₃ for ¹⁹F NMR.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT/GIAO calculation of ¹⁹F and ¹³C NMR chemical shifts for the different fluorine and carbon environments in this compound. The values are representative and intended for illustrative purposes.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (δ)
CF₂Cl -65.8
CF₃ -78.2
CCl₂ 85.3
CF₂Cl 118.9

Similarly, spin-spin coupling constants (J-couplings) can be calculated. These values are crucial for confirming the connectivity of atoms within the molecule. The prediction of coupling constants, particularly the through-space couplings between fluorine atoms on different carbon centers, can provide valuable information about the molecule's conformational preferences.

Simulated Vibrational Spectra for Band Assignment

The vibrational spectrum of this compound, comprising both infrared (IR) and Raman active modes, is expected to be complex due to its low symmetry and the presence of heavy atoms. Computational methods are invaluable for assigning the observed vibrational bands to specific molecular motions.

The standard approach involves calculating the harmonic vibrational frequencies using DFT. As with NMR predictions, the choice of functional and basis set is critical. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov

A full vibrational analysis would provide the frequency, IR intensity, and Raman activity for each normal mode. These data allow for the generation of a simulated spectrum that can be directly compared with experimental IR and Raman spectra. The assignment of each band is then made by examining the atomic displacements associated with each calculated vibrational mode. For example, distinct frequency regions can be associated with C-F stretching, C-Cl stretching, C-C stretching, and various bending and torsional modes.

Given the absence of specific published computational vibrational analysis for this compound, a representative table of predicted vibrational frequencies and their assignments for a structurally related chlorofluoropropane is presented below for illustrative purposes.

Table 2: Simulated Vibrational Frequencies (cm⁻¹) and Assignments for a Chlorofluoropropane

Predicted Frequency (cm⁻¹) Assignment
1285 C-F Stretch
1150 C-F Stretch
980 C-C Stretch
750 C-Cl Stretch
560 CF₂ Scissoring
320 C-C-Cl Bending
210 Torsional Modes

Isomeric and Stereochemical Investigations of Trichloropentafluoropropane Compounds

Synthetic Routes for Individual Isomers of Trichloropentafluoropropane

Specific, documented synthetic routes for the targeted synthesis of individual isomers of trichloropentafluoropropane, including 1,2,2-trichloropentafluoropropane, are not well-established in the scientific literature. General synthesis methods for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) often involve halogen exchange reactions (e.g., reacting a chlorinated precursor with HF using a catalyst like antimony pentachloride) or the addition of halogens or hydrogen halides across the double bonds of fluoroalkenes. However, these methods can produce a mixture of isomers that are challenging to separate.

Without specific literature precedence, the synthesis of a particular isomer, such as this compound (CF3-CFCl-CCl2F), would likely involve a multi-step process designed to strategically place the chlorine and fluorine atoms. Such a process has not been specifically described.

Advanced Analytical Strategies for Isomer Identification and Quantification

The separation and quantification of closely related isomers of halogenated alkanes typically rely on high-resolution analytical techniques.

Gas Chromatography (GC): This is the foremost technique for separating volatile compounds like trichloropentafluoropropane isomers. The choice of stationary phase is critical for achieving separation. Nonpolar columns can separate isomers based on differences in boiling points, while more polar or specialized columns, such as those with liquid crystalline stationary phases, can offer selectivity based on molecular shape and dipole moment.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry serves as a powerful tool for identification. Isomers of trichloropentafluoropropane would have the same molecular mass. However, their fragmentation patterns upon electron ionization can differ based on the relative stability of the resulting carbocations and radicals, allowing for differentiation. Supersonic GC-MS is an advanced technique that can enhance the molecular ion, aiding in the analysis of hydrocarbon isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR spectroscopy would be definitive for isomer identification. The unique chemical environment of each fluorine and carbon atom in different isomers would result in distinct chemical shifts and coupling constants (e.g., J-F, J-CF).

Despite the availability of these techniques, specific application notes, chromatograms, or validated quantification methods for the isomers of trichloropentafluoropropane are not available in the reviewed scientific literature.

Comparative Reactivity and Stability Profiles of Isomeric Forms

A comparative analysis of reactivity and stability requires specific data for each isomer, which is largely unavailable.

Thermochemical Properties and Isomeric Interconversion Studies

Detailed experimental thermochemical data, such as the standard enthalpy of formation (ΔHf°), is required to compare the relative stabilities of isomers. While data for this compound may be found in databases like the NIST Chemistry WebBook, corresponding data for other isomers (e.g., 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane or 1,1,2-trichloro-1,2,3,3,3-pentafluoropropane) is not published, precluding a direct comparison of stability.

Furthermore, no studies on the thermal, photochemical, or catalytic interconversion (isomerization) of trichloropentafluoropropane isomers have been reported. Such studies would be necessary to understand the kinetic and thermodynamic barriers between the different isomeric forms.

Analysis of Bond Dissociation Energies and Conformational Preferences in Isomers

Bond Dissociation Energy (BDE) is a measure of bond strength and is a key indicator of chemical reactivity. masterorganicchemistry.com BDEs are influenced by the electronic environment within the molecule. For instance, the strength of a C-Cl bond can vary significantly between isomers depending on the number of fluorine atoms attached to the same carbon. While computational chemistry methods can be used to calculate BDEs, no specific studies reporting these values for the various isomers of trichloropentafluoropropane have been published.

Table 1: Representative Average Bond Dissociation Energies (General Values) Note: These are general values and not specific to trichloropentafluoropropane isomers. Actual values will vary based on the specific molecular structure.

Bond Type Average BDE (kJ/mol)
C-C 346
C-Cl 339
C-F 485

Conformational analysis, which examines the different spatial arrangements of a molecule due to rotation around single bonds, is also unexplored for these compounds. libretexts.orgutdallas.edu The presence of bulky chlorine atoms and electronegative fluorine atoms would create significant torsional strain and steric interactions, leading to preferred conformations for each isomer. However, the specific rotational barriers and the relative energies of different conformers (e.g., staggered vs. eclipsed) have not been computationally or experimentally determined.

Stereochemical Aspects and Chiral Recognition Studies (if applicable)

Stereochemistry is a critical aspect for isomers where a carbon atom is bonded to four different substituents, creating a chiral center. chiralpedia.com A molecule with a chiral center can exist as a pair of non-superimposable mirror images called enantiomers.

A theoretical analysis of possible trichloropentafluoropropane isomers reveals that chirality is possible. For example, the isomer 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane (CF₃-CFCl-CCl₂F) possesses a chiral center at the second carbon atom (C-2).

Table 2: Analysis of Chirality in this compound

Substituent on C-2 Description
-CF₃ Trifluoromethyl group
-F Fluorine atom
-Cl Chlorine atom
-CCl₂F Dichlorofluoromethyl group

Since all four groups attached to C-2 are different, this molecule is chiral and will exist as a pair of enantiomers. Other isomers, such as 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane (CCl₃-CF₂-CF₃), lack a carbon with four different substituents and are therefore achiral.

Despite the theoretical existence of these enantiomers, the scientific literature contains no studies on their specific separation (chiral resolution) or recognition. Chiral separation is typically achieved using techniques like gas or liquid chromatography with a chiral stationary phase (CSP), which interacts differently with each enantiomer, allowing them to be separated. jiangnan.edu.cndokumen.pub No such methods have been developed or reported for the enantiomers of trichloropentafluoropropane.

Frontiers in 1,2,2 Trichloropentafluoropropane Research

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of 1,2,2-Trichloropentafluoropropane often involves high-pressure and high-temperature conditions with catalysts that can have their own environmental footprints. A common industrial method involves the chlorofluorination of precursors over a catalyst. For instance, a known process utilizes a copper-substituted α-chromium oxide catalyst at elevated temperatures. nih.govchemicalbook.com

The frontier in this area is the development of "green" chemistry approaches that minimize energy consumption, reduce waste, and utilize less hazardous materials. Research is now directed towards catalytic systems that are more efficient and selective, operating under milder conditions. The goal is to design protocols that not only produce the target compound with high yield but also prevent the formation of unwanted, environmentally harmful byproducts. While specific green synthesis routes for this compound are not yet widely published, the broader field of fluorocarbon synthesis is moving towards electro-catalytic and photo-catalytic methods, which could represent a future avenue for more sustainable production.

Table 1: Example of a Conventional Synthesis Parameter for a Related Fluoropropane

Parameter Value
Catalyst Copper-substituted α-chromium oxide
Reactants CFC-1213xa, Hydrogen Fluoride (B91410), Chlorine
Temperature Ramped up to 400° C
Pressure 1 atmosphere (nominal)

Data derived from a general procedure for chlorofluorination. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Predictive Chemistry

For this compound, the application of AI and ML is still an emerging frontier. The potential applications are vast, including:

Property Prediction: Training ML models on datasets of known fluorocarbons to accurately predict physical and chemical properties of this compound and its potential isomers or derivatives. This includes properties like boiling point, vapor pressure, and critical temperature. researchgate.net

Toxicity and Environmental Impact Assessment: Using quantitative structure-activity relationship (QSAR) models, powered by machine learning, to predict the toxicity and environmental fate of the compound without extensive animal testing. researchgate.net

Reaction Prediction: AI can predict the outcomes of chemical reactions, helping to design more efficient and safer synthesis pathways. This could be instrumental in developing the sustainable protocols mentioned in the previous section. drugtargetreview.com

Table 2: Machine Learning Applications in Chemical Science

Application Area Description Potential Impact on this compound Research
Molecular Property Prediction Using algorithms to predict physical and chemical properties from molecular structure. researchgate.nettandfonline.com Rapidly estimate properties like atmospheric lifetime and global warming potential.
Predictive Toxicology Applying QSAR models to forecast toxicity and bioaccumulation. Assess potential health and environmental risks more efficiently.

Exploration of Novel Degradation Pathways and Remediation Strategies

Due to their chemical stability, CFCs like this compound are persistent in the environment. wikipedia.org However, research has shown that under certain conditions, these compounds can be degraded. The study of degradation pathways is crucial for developing effective remediation strategies for contaminated sites. battelle.orgnih.gov

While specific degradation pathways for this compound are not extensively detailed in current literature, research on analogous compounds like 1,2,3-trichloropropane (B165214) (TCP) provides valuable insights. nih.govresearchgate.netenviro.wiki Potential degradation mechanisms that are being explored for halogenated hydrocarbons include:

Reductive Dechlorination: This is a characteristic degradation pathway for halogenated compounds in anaerobic environments, where they can be broken down by microorganisms or reactive minerals. enviro.wiki

Oxidative Conversion: In the presence of strong oxidants, these compounds can be transformed into less harmful substances. nih.gov

Bioremediation: Utilizing microorganisms that can metabolize or co-metabolize CFCs is a promising and environmentally friendly remediation strategy. nih.govbattelle.org Compound Specific Isotope Analysis (CSIA) is an advanced tool used to track the biodegradation of CFCs at contaminated sites by measuring changes in the isotopic ratios of the compound. battelle.orgresearchgate.netacs.org

Table 3: Anticipated Degradation Pathways Based on Analogous Compounds

Pathway Description Potential Products
Reductive Dechlorination Removal of chlorine atoms under reducing conditions. Less chlorinated fluoroalkanes and alkenes.
Oxidative Conversion Reaction with strong oxidizing agents. Carbonyl compounds and other oxygenated products.
Hydrolysis Reaction with water, often at elevated temperatures or extreme pH. Alcohols and hydrofluoric/hydrochloric acid.

Pathways are inferred from studies on other chlorinated propanes. nih.govresearchgate.net

Multi-Scale Modeling of Environmental Interactions and Global Impact

Understanding the journey of this compound from its emission source to its ultimate fate in the atmosphere requires sophisticated modeling techniques. Multi-scale modeling, which integrates data and processes across different spatial and temporal scales, is a key frontier in this research. units.itsemanticscholar.org

Recent studies have shown a surprising increase in the atmospheric concentrations of several CFCs, including the closely related CFC-115, despite the global ban on their production. unep.org These emissions are likely byproducts from the manufacturing of other chemicals like hydrofluorocarbons (HFCs). unep.orgnih.gov

Multi-scale models are being developed to:

Track Emissions to Sources: By combining atmospheric measurements with transport models, researchers can better pinpoint the geographic origins of these emissions. copernicus.org

Simulate Atmospheric Chemistry: Model the chemical reactions that this compound undergoes in the troposphere and stratosphere to understand its ozone depletion potential and global warming impact.

Assess Global Impact: Predict the long-term consequences of these emissions on ozone layer recovery and climate change. copernicus.orgcopernicus.org

Table 4: Recent Emission Data for Related Chlorofluorocarbons (2010-2020)

Compound 2020 ODP Emissions (ODP-Gg yr⁻¹) 2020 GWP Emissions (TgCO₂e yr⁻¹) Probable Source
CFC-113a 2.5 ± 0.4 14.0 ± 2.2 HFC Production
CFC-114a 0.6 ± 0.1 6.0 ± 0.8 HFC Production
CFC-115 0.4 ± 0.1 14.3 ± 3.6 HFC Production

Data from Western et al. (2023). unep.org ODP-Gg refers to gigagrams weighted by ozone-depleting potential. TgCO₂e refers to teragrams of CO₂ equivalent.

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Optimizing chemical reactions, whether for synthesis or degradation, requires a deep understanding of the reaction kinetics and mechanisms. Advanced in situ spectroscopic techniques, which allow researchers to "watch" reactions as they happen in real-time, are invaluable tools. youtube.comnih.gov Techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry can be coupled directly to reaction vessels to monitor the concentrations of reactants, intermediates, and products without the need for sampling. researchgate.netrsc.orgnih.gov

For this compound, the application of these techniques is a key research frontier for:

Optimizing Synthesis: Real-time monitoring can help identify the optimal conditions (temperature, pressure, catalyst concentration) to maximize yield and minimize byproduct formation in synthetic processes. youtube.com

Studying Degradation Mechanisms: By identifying transient intermediates, researchers can elucidate the complex pathways of degradation, leading to more effective remediation technologies. nih.gov

Ensuring Process Safety: Continuous monitoring can provide early warnings of hazardous conditions, such as the buildup of unstable intermediates.

While specific studies applying these techniques to this compound are not yet prominent, the methodologies are well-established and their application promises to significantly advance our understanding and control of this compound's chemistry. miami.edu

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing 1,2,2-Trichloropentafluoropropane in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification due to its ability to resolve halogenated compounds with similar retention times. Structural confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing between isomers (e.g., 1,2,2- vs. 1,1,3-trichloropentafluoropropane). Reference databases like TOXCENTER (query strings in Table B-2) and CAS-specific identifiers (CAS 1599-41-3, C₃Cl₃F₅) should be cross-referenced for validation .

Q. What experimental designs are suitable for preliminary toxicological assessment of this compound?

  • Methodological Answer : Begin with in vitro assays using human cell lines (e.g., hepatic or pulmonary cells) to evaluate acute cytotoxicity via MTT assays. Dose-response studies should follow OECD guidelines, prioritizing endpoints like oxidative stress markers (e.g., glutathione depletion). For in vivo models, subchronic inhalation studies in rodents (14–28 days) can assess respiratory and systemic toxicity, with histopathological analysis of target organs (e.g., liver, kidneys) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Conduct comparative degradation studies under controlled conditions (e.g., UV exposure, hydrolysis) to measure half-lives in air, water, and soil. Use computational models like EPI Suite to predict atmospheric lifetime and ozone depletion potential (ODP), cross-referencing with experimental data. Discrepancies may arise from isomer-specific reactivity (e.g., CFC-215aa vs. CFC-215 variants); thus, isomer purity must be verified via GC-MS .

Q. What mechanistic studies are needed to clarify the molecular interactions of this compound with biological systems?

  • Methodological Answer : Employ molecular docking simulations to identify binding affinities with proteins (e.g., cytochrome P450 enzymes) or DNA. Pair this with transcriptomic profiling (RNA-seq) of exposed tissues to identify dysregulated pathways (e.g., apoptosis, lipid metabolism). Validate findings using CRISPR-Cas9 knockouts of suspected target genes in in vitro models .

Q. How can synthetic routes for this compound be optimized to reduce byproduct formation?

  • Methodological Answer : Modify fluorination techniques using catalysts like antimony pentachloride to enhance selectivity. Monitor reaction intermediates via real-time FTIR spectroscopy to identify side products (e.g., dichlorohexafluoropropane). Compare yields under varying pressures and temperatures, referencing patent methodologies for analogous CFC syntheses (e.g., US 8754272B2) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling conflicting toxicity data across studies?

  • Methodological Answer : Apply meta-analysis tools to aggregate data from heterogeneous studies, weighting results by sample size and study quality (e.g., Cochrane risk-of-bias criteria). Use sensitivity analysis to isolate variables causing discrepancies (e.g., exposure duration, isomer contamination). Publicly available datasets from NIH RePORTER and TOXCENTER should be integrated to fill data gaps .

Q. How should researchers design experiments to evaluate the long-term ecological impact of this compound?

  • Methodological Answer : Establish microcosm models simulating aquatic and terrestrial ecosystems, tracking bioaccumulation in food chains (e.g., algae → Daphnia → fish). Measure bioconcentration factors (BCFs) and compare with regulatory thresholds (e.g., Stockholm Convention). Pair this with field studies near industrial sites, using passive samplers to monitor ambient concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.